Benzene, 4-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-

Lipophilicity logP Drug Discovery

This 4-nitro-3-(all-cis-2,3,5,6-tetrafluorocyclohexyl)benzene building block directly addresses the two most common bottlenecks in phenylcyclohexane lead series: excessive lipophilicity and poor aqueous solubility. Matched molecular pair data show the Janus face motif reduces logD₇.₄ by ~1.8 log units while increasing kinetic solubility from <1 µM to 136 µM in favorable cases. Metabolic vulnerability is restricted to benzylic hydroxylation, avoiding the ring oxidation seen in di-/tri-fluorinated analogs. The nitro group serves as a synthetic handle for aniline diversification. Choose this compound to de-risk your discovery program with a physically and metabolically differentiated scaffold.

Molecular Formula C12H11F4NO2
Molecular Weight 277.219
CAS No. 1609663-41-3
Cat. No. B2842265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 4-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-
CAS1609663-41-3
Molecular FormulaC12H11F4NO2
Molecular Weight277.219
Structural Identifiers
SMILESC1C(C(C(C(C1F)F)C2=CC=CC=C2[N+](=O)[O-])F)F
InChIInChI=1S/C12H11F4NO2/c13-7-5-8(14)12(16)10(11(7)15)6-3-1-2-4-9(6)17(18)19/h1-4,7-8,10-12H,5H2/t7-,8+,10?,11-,12+
InChIKeyHQFPSBTUJFRBOM-SNRIVNOESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Nitro-3-(tetrafluorocyclohexyl)benzene (CAS 1609663-41-3): Procurement-Relevant Physicochemical Profile


Benzene, 4-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel- (CAS 1609663-41-3) is a nitroaromatic compound incorporating the all-cis 2,3,5,6-tetrafluorocyclohexyl motif—a facially polarized 'Janus face' ring system that imparts distinctive physicochemical properties relative to conventional cyclohexyl substituents [1]. With a molecular weight of 277.21 g/mol, computed XLogP3 of 3.6, topological polar surface area of 45.8 Ų, and 4 defined stereocenters, this compound belongs to a class of selectively fluorinated cyclohexane building blocks being explored for drug discovery and agrochemical applications [2]. The tetrafluorocyclohexyl group is characterized by an electropositive hydrogen face and an electronegative fluorine face, a polarization that directly influences lipophilicity, aqueous solubility, and metabolic stability [1].

Why Cyclohexyl or Mono/Di-Fluorinated Analogs Cannot Substitute for CAS 1609663-41-3 in Property-Driven Selection


The all-cis tetrafluorocyclohexyl motif in CAS 1609663-41-3 is not a simple bioisostere of a standard cyclohexyl or partially fluorinated cyclohexyl group. Matched molecular pair (MMP) studies across 53 compound pairs have demonstrated that replacing a cyclohexyl group with the Janus face tetrafluorocyclohexyl motif reduces the distribution coefficient (logD₇.₄) by an average of approximately 1.8 log units, while simultaneously increasing kinetic solubility—in some cases from <1 μM to 136 μM [1]. Furthermore, the metabolic fate of the phenyl-tetrafluorocyclohexyl system is restricted to benzylic hydroxylation, contrasting with the more extensive hydroxylation observed for di- and tri-fluorinated analogs [2]. These differences mean that in-class compounds lacking the full all-cis tetrafluorination pattern will exhibit substantially higher lipophilicity, lower aqueous solubility, and divergent metabolic profiles, making generic substitution unreliable for applications where these parameters are critical selection criteria.

Quantitative Differentiation Evidence for CAS 1609663-41-3 Against Closest Analogs


Lipophilicity Reduction: Tetrafluorocyclohexyl vs. Cyclohexyl Phenyl Systems

The phenyl all-cis tetrafluorocyclohexane system (compound 2 in the source study, representing the core scaffold of CAS 1609663-41-3) exhibits a measured logP of 2.58, compared to 4.99 for the non-fluorinated phenylcyclohexane (compound 17)—a reduction of 2.41 log units [1]. This demonstrates a pronounced increase in hydrophilicity attributable to the facial polarization of the all-cis tetrafluorocyclohexyl ring. The effect is progressive with fluorination: the difluoro analog (compound 5) measures logP 3.30, and the trifluoro analog (compound 4) measures logP 2.64 [1].

Lipophilicity logP Drug Discovery Physicochemical Properties

Distribution Coefficient Modulation: Janus-Cy vs. Cyclohexyl Across 53 Matched Molecular Pairs

In a systematic matched molecular pair (MMP) study spanning anilide, benzamide, and biarene series, replacement of a standard cyclohexyl (Cy) group with the all-cis tetrafluorocyclohexyl (Janus-Cy) motif reduced logD₇.₄ by an average of ~1.8 log units across 53 MMPs [1]. In the anilide and benzamide families specifically, logD₇.₄ values dropped from approximately 3–4 (Cy) to ~2 or lower (Janus-Cy) [1]. While direct measurement on the nitro-substituted CAS 1609663-41-3 is not reported, the scaffold-consistent trend across diverse functional groups provides strong class-level evidence that the nitrobenzene-tetrafluorocyclohexyl compound will exhibit similarly reduced logD₇.₄ compared to its cyclohexyl analog.

Matched Molecular Pairs logD7.4 Lead Optimization ADMET

Kinetic Solubility Enhancement: Janus-Cy Substitution Converts Sub-Micromolar Compounds to >100 μM

In the anilide MMP series, multiple cyclohexyl-containing compounds exhibited kinetic solubility below 1 μM (compounds 1a, 1b, 1f, 1k, 1o). Replacement with the Janus-Cy motif dramatically improved solubility: compound J-1b (imidazole-containing anilide) shifted from <1 μM to 136 μM [1]. Across the biarene series, sulfonamide 3f'', piperidine 3i'', and pyrimidine 3l'' all demonstrated greater than 7-fold solubility improvement upon introduction of the Janus-Cy motif [1]. For CAS 1609663-41-3, the nitro group may contribute additional polarity, potentially further enhancing aqueous solubility relative to non-nitro Janus-Cy compounds, though direct measurement is not available.

Kinetic Solubility Aqueous Solubility Formulation Drug-likeness

Metabolic Stability: Restricted Biotransformation of the Phenyl-Tetrafluorocyclohexyl System

Incubation of phenyl all-cis tetrafluorocyclohexane with the human metabolism model organism Cunninghamella elegans resulted exclusively in benzylic hydroxylation, with no ring hydroxylation products detected [1]. In contrast, the di- and tri-fluorinated phenylcyclohexane analogs produced multiple hydroxylated metabolites at various ring positions [1]. This indicates that the all-cis tetrafluorination pattern imparts a higher degree of metabolic stability by blocking CYP-mediated oxidation at the fluorinated positions, while the single benzylic site remains the primary soft spot. For CAS 1609663-41-3, the presence of the nitro group at the 4-position may further influence the metabolic profile, but the core ring stability is expected to be retained.

Metabolic Stability Cunninghamella elegans Biotransformation Drug Metabolism

Computed Physicochemical Descriptors: CAS 1609663-41-3 vs. Positional Isomers

PubChem-computed descriptors for CAS 1609663-41-3 include XLogP3 = 3.6, topological polar surface area (TPSA) = 45.8 Ų, hydrogen bond acceptor count = 6, and rotatable bond count = 1 [1]. These values are identical for the positional isomers 1-nitro-2-(tetrafluorocyclohexyl)benzene (CAS 1609663-39-9) and 1-nitro-3-(tetrafluorocyclohexyl)benzene (CAS 1609663-40-2), as the nitro position does not alter the global computed descriptors. However, the 4-nitro-3-(tetrafluorocyclohexyl) substitution pattern (CAS 1609663-41-3) places the nitro group in a unique ortho-para directing relationship to the tetrafluorocyclohexyl ring, which may influence reactivity in electrophilic aromatic substitution or reduction chemistry relative to the meta-substituted analogs. Experimental logD or solubility data distinguishing these positional isomers are not currently available in the public literature.

In Silico Properties XLogP3 Topological PSA Isomeric Comparison

Patent-Cited Agrochemical Utility: Nitro-Tetrafluorocyclohexylbenzene Derivatives as Fungicide Intermediates

A Bayer AG patent (EP 0410191 A1) discloses fluorinated cyclohexane derivatives containing at least one nitro or amino group as fungicides and intermediates for biologically active substances [1]. The patent generically encompasses compounds of the type where a nitro-substituted aryl group is attached to a fluorinated cyclohexane ring, structurally consistent with CAS 1609663-41-3. This establishes an agrochemical application precedent for this class of compounds, distinguishing nitro-tetrafluorocyclohexylbenzenes from nitrobenzene compounds lacking the fluorinated cyclohexyl motif, which would not fall under this patent's scope of fungicidal activity.

Agrochemical Fungicide Patent Nitroaromatic Intermediate

Procurement-Relevant Application Scenarios for CAS 1609663-41-3 Based on Quantitative Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring Reduced Lipophilicity

For drug discovery programs where a lead compound containing a phenylcyclohexyl moiety suffers from excessive lipophilicity (logD₇.₄ > 3), CAS 1609663-41-3 serves as a building block to introduce the Janus face tetrafluorocyclohexyl motif, which class-level evidence shows reduces logD₇.₄ by approximately 1.8 log units on average . The compound's nitro group additionally provides a synthetic handle for reduction to the corresponding aniline, enabling further diversification. This scenario is supported by the 53-MMP dataset demonstrating consistent logD reduction across multiple chemical series .

Solubility-Challenged Compound Series Requiring >100 μM Aqueous Solubility

In compound series where cyclohexyl-containing analogs exhibit kinetic solubility below 1 μM, the tetrafluorocyclohexyl moiety of CAS 1609663-41-3—when incorporated via the nitro group as a synthetic entry point—can transform solubility profiles, with documented improvements from <1 μM to 136 μM in favorable MMP cases . This scenario is particularly relevant for early-stage programs facing formulation or bioavailability bottlenecks due to poor aqueous solubility.

Metabolic Stability Screening: Reducing CYP-Mediated Ring Oxidation

For programs where cyclohexyl ring oxidation has been identified as a metabolic soft spot, CAS 1609663-41-3 offers a scaffold with demonstrated metabolic restriction to benzylic hydroxylation only, as shown by Cunninghamella elegans biotransformation studies on the phenyl-tetrafluorocyclohexyl system . This contrasts with the multiple ring-hydroxylated metabolites observed for di- and tri-fluorinated analogs . The nitro group provides a functional handle for further derivatization while retaining the metabolically stabilized tetrafluorocyclohexyl core.

Agrochemical Fungicide Intermediate Development

CAS 1609663-41-3 falls within the generic scope of Bayer patent EP 0410191 A1, which claims fluorinated cyclohexane derivatives bearing nitro or amino groups as fungicides and intermediates for biologically active substances . The 4-nitro-3-substitution pattern may serve as a precursor to specific aniline derivatives for agrochemical lead generation, with the tetrafluorocyclohexyl motif conferring the lipophilicity and metabolic properties documented in the medicinal chemistry literature.

Quote Request

Request a Quote for Benzene, 4-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.